molecular formula C14H14N2O4 B14491952 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol CAS No. 64793-49-3

3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol

Cat. No.: B14491952
CAS No.: 64793-49-3
M. Wt: 274.27 g/mol
InChI Key: AOUFQNYTWOOAAC-UHFFFAOYSA-N
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Description

3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol typically involves the reaction of appropriate methoxy-substituted phenazine precursors under controlled conditions. One common method includes the Buchwald-Hartwig C-N coupling reaction, where 5,10-dihydrophenazine is reacted with methoxy-substituted aryl halides in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its fully reduced form.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinone derivatives, reduced phenazine forms, and substituted phenazine compounds.

Scientific Research Applications

3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. In battery applications, its extended conjugation and electron delocalization enhance its electrical conductivity and stability .

Comparison with Similar Compounds

Uniqueness: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol stands out due to its specific methoxy substitutions, which influence its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

64793-49-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3,8-dimethoxy-5,10-dihydrophenazine-1,6-diol

InChI

InChI=1S/C14H14N2O4/c1-19-7-3-9-13(11(17)5-7)16-10-4-8(20-2)6-12(18)14(10)15-9/h3-6,15-18H,1-2H3

InChI Key

AOUFQNYTWOOAAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)NC3=C(N2)C(=CC(=C3)OC)O

Origin of Product

United States

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